H-Phe-phe-OH

Übersicht

Beschreibung

H-Phe-phe-OH (also known as N-phenyl-2-hydroxybenzamide) is a small molecule that has been used in various scientific research applications. It is a synthetic molecule composed of two aromatic rings connected by a single oxygen atom. The molecule is highly lipophilic, meaning it readily crosses the cell membrane and is able to interact with a variety of cellular components. Due to its ability to interact with a variety of cellular components, H-Phe-phe-OH has been used in research applications such as in vivo and in vitro studies, as well as in biochemical and physiological studies.

Wissenschaftliche Forschungsanwendungen

Nanomedicine

The Phe-Phe motif has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

Drug Delivery

The unique physico-chemical properties of nanomaterials allow for unprecedented performance, especially in the field of early diagnosis and targeted drug delivery . The Phe-Phe motif can deliver powerful and selective biological messages to cells, making it an ideal candidate for biological applications .

Biomaterials

The Phe-Phe motif has been used in the creation of biomaterials. Its ability to self-assemble into various morphologies, such as tubular, vesicular, or fibrillar structures, makes it a versatile tool in biomaterial chemistry .

Sensors

The Phe-Phe motif’s unique morphological structure has potential applications in sensor technology . Its ability to form nanostructures can be leveraged to create sensors with high sensitivity and selectivity .

Bioelectronics

The Phe-Phe motif has also found utility in the field of bioelectronics . Its self-assembling properties can be used to create nanostructures with unique electronic properties, opening up new possibilities in the design and fabrication of bioelectronic devices .

Nanotechnology

Peptides like the Phe-Phe motif are active players in the nanotechnology field . They can be prepared by a number of means, including solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies .

Wirkmechanismus

Target of Action

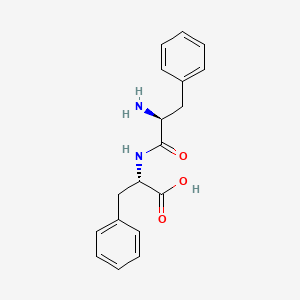

H-Phe-Phe-OH, also known as Phenylalanyl-phenylalanine or Phe-Phe, is a short peptide composed of two phenylalanine molecules . Phenylalanine is an essential amino acid and the precursor for the amino acid tyrosine .

Mode of Action

The mode of action of H-Phe-Phe-OH is primarily through its role in protein synthesis. As a dipeptide of phenylalanine, it can be incorporated into proteins during translation, influencing the structure and function of these proteins . Additionally, H-Phe-Phe-OH has been found to self-assemble into nanostructures and hydrogels, which could have potential applications in nanomedicine .

Biochemical Pathways

Phenylalanine, the building block of H-Phe-Phe-OH, is a precursor for the amino acid tyrosine . Tyrosine is involved in several biochemical pathways, including the synthesis of catecholamines (neurotransmitters such as dopamine, norepinephrine, and epinephrine) in the body . Therefore, H-Phe-Phe-OH may indirectly influence these pathways through its role in protein synthesis.

Result of Action

The result of H-Phe-Phe-OH’s action is primarily its incorporation into proteins, influencing their structure and function . Additionally, its ability to self-assemble into nanostructures and hydrogels could have potential applications in drug delivery and biomaterials .

Action Environment

The action of H-Phe-Phe-OH can be influenced by various environmental factors. For instance, the pH and temperature can affect the rate of peptide bond formation and breakage, thereby influencing the stability of H-Phe-Phe-OH. Furthermore, the presence of other molecules can impact the self-assembly of H-Phe-Phe-OH into nanostructures and hydrogels .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c19-15(11-13-7-3-1-4-8-13)17(21)20-16(18(22)23)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,19H2,(H,20,21)(H,22,23)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZIWHRNKRBEOH-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80948633 | |

| Record name | L-Phenylalanyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80948633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylalanylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013302 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

H-Phe-phe-OH | |

CAS RN |

2577-40-4 | |

| Record name | L-Phenylalanyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2577-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Phenylalanyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80948633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-N-(3-phenyl-L-alanyl)-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenylalanylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013302 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

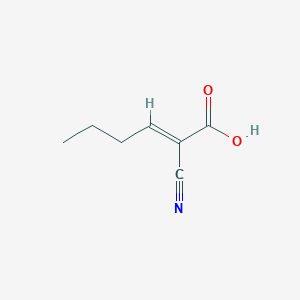

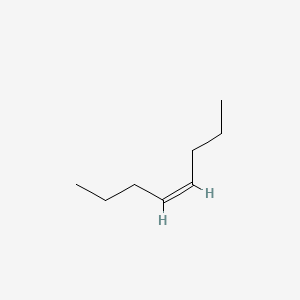

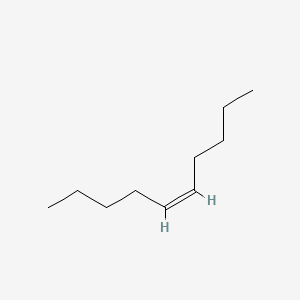

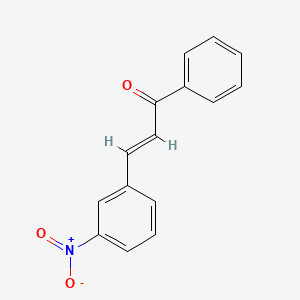

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

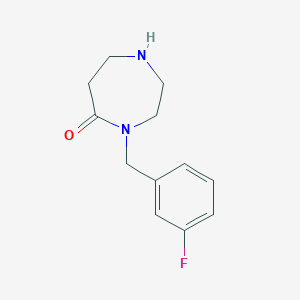

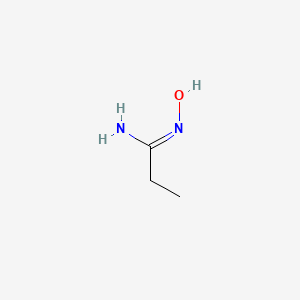

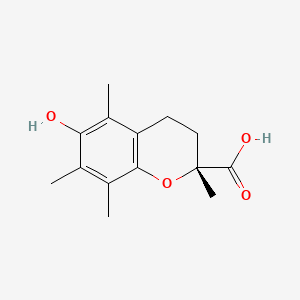

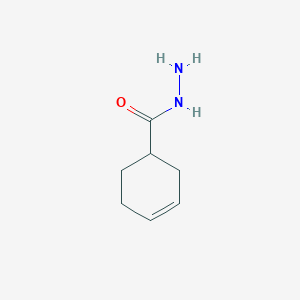

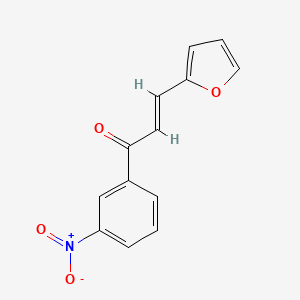

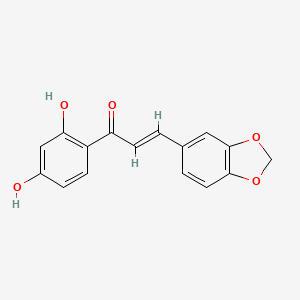

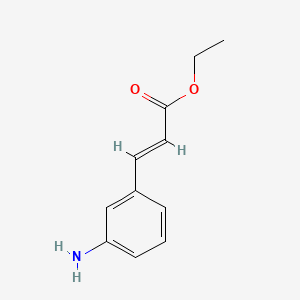

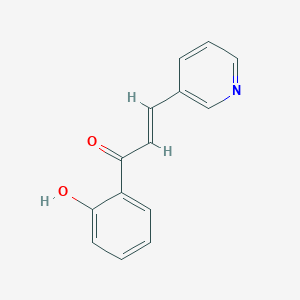

Feasible Synthetic Routes

Q & A

Q1: How does H-Phe-Phe-OH contribute to the development of molecularly imprinted polymers (MIPs) for sensing applications?

A: H-Phe-Phe-OH, or diphenylalanine, is a dipeptide that readily self-assembles into distinct nanostructures due to its inherent properties like hydrogen bonding and π-π stacking interactions. [, ] In the context of MIPs, H-Phe-Phe-OH serves as a building block for creating the recognition sites within the polymer matrix. While not directly involved in binding the target molecule, H-Phe-Phe-OH influences the polymer's morphology and potentially enhances the accessibility of the imprinted cavities. []

Q2: What are the potential advantages of incorporating H-Phe-Phe-OH into sensing platforms for molecules like ethyl carbamate?

A2: Incorporating H-Phe-Phe-OH into sensing platforms offers several potential advantages, particularly in conjunction with fluorescent molecules like genipin:

- Enhanced Sensitivity: The self-assembly of H-Phe-Phe-OH can contribute to a well-defined nanostructure within the sensing platform. This organized structure might enhance the interaction between the fluorescent core and the target molecule, potentially leading to improved sensitivity. []

- Dual-Signal Response: The combination of H-Phe-Phe-OH and genipin in the optosensing core enables a dual-band fluorescence response. This dual signal can be advantageous for improving the accuracy and reliability of detection by providing two independent measurement points. []

- Biocompatibility: As a peptide-based building block, H-Phe-Phe-OH offers potential biocompatibility, which can be beneficial for applications involving biological samples or in vivo sensing. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.